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Compound of Interest

Compound Name: Bromotriphenylmethane

Cat. No.: B147582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

bromotriphenylmethane (Trityl Bromide), a vital reagent and intermediate in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for bromotriphenylmethane,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20 - 7.50 Multiplet 15H Phenyl-H

¹³C NMR
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Chemical Shift (ppm) Assignment

67.8 Quaternary C-Br

128.0 Phenyl C-H (ortho)

128.6 Phenyl C-H (para)

130.2 Phenyl C-H (meta)

144.9 Phenyl C (ipso)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3080 Medium C-H stretch (aromatic)

1595, 1490, 1445 Strong C=C stretch (aromatic ring)

700 - 800 Strong C-H bend (out-of-plane)

500 - 600 Medium C-Br stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

243 100
[C(C₆H₅)₃]⁺ (Trityl cation) -

Base Peak

165 High [C₁₃H₉]⁺ (Fluorenyl cation)

322/324 Low
[M]⁺ / [M+2]⁺ (Molecular ion

isotope pattern for Br)

Experimental Protocols
The data presented above are typically acquired through standardized spectroscopic

techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS

spectra of bromotriphenylmethane.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of bromotriphenylmethane in 0.5-

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Set a spectral width of approximately 10-12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set a spectral width of approximately 200-220 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid

bromotriphenylmethane sample directly onto the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass

Spectrometer (GC-MS) or a direct insertion probe.

Data Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

The instrument separates the ions based on their mass-to-charge ratio.

Data Analysis: Identify the molecular ion peak and key fragment ions. The isotopic pattern for

bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of bromotriphenylmethane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of

bromotriphenylmethane.

To cite this document: BenchChem. [Spectroscopic Profile of Bromotriphenylmethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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